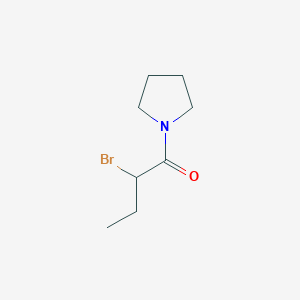

1-(2-Bromobutanoyl)pyrrolidin

Übersicht

Beschreibung

1-(2-Bromobutanoyl)pyrrolidine is a pyrrolidine derivative with the CAS Number: 1119450-19-9 . It has a molecular weight of 220.11 and its linear formula is C8 H14 Br N O .

Molecular Structure Analysis

The InChI code for 1-(2-Bromobutanoyl)pyrrolidine is 1S/C8H14BrNO/c1-2-7(9)8(11)10-5-3-4-6-10/h7H,2-6H2,1H3 . This indicates that the molecule consists of a pyrrolidine ring attached to a 2-bromobutanoyl group .Wissenschaftliche Forschungsanwendungen

C8H14BrNO C_8H_{14}BrNO C8H14BrNO

und einem Molekulargewicht von 220,11 . Es ist ein vielseitiges biochemisches Mittel, das in der Proteomikforschung aufgrund seiner Reaktivität und seiner strukturellen Merkmale verwendet wird. Im Folgenden finden Sie eine umfassende Analyse seiner wissenschaftlichen Forschungsanwendungen, die jeweils in einem eigenen Abschnitt detailliert beschrieben werden.Proteomikforschung

Die Proteomik ist die umfassende Untersuchung von Proteinen, ihren Strukturen und Funktionen. „1-(2-Bromobutanoyl)pyrrolidin“ dient als wertvolles Reagenz in diesem Bereich. Es kann verwendet werden, um Proteine oder Peptide zu modifizieren, um ihre Struktur-Aktivitäts-Beziehungen zu untersuchen. Der Bromanteil in der Verbindung ist besonders reaktiv gegenüber nukleophiler Substitution, was ausgenutzt werden kann, um Proteine für die Analyse auf verschiedenen Oberflächen oder Matrizen zu markieren oder zu immobilisieren .

Arzneimittelforschung

Der Pyrrolidinring ist ein häufiges Merkmal in vielen biologisch aktiven Verbindungen. Er wird von Medizinalchemikern verwendet, um neue Verbindungen zur Behandlung menschlicher Krankheiten zu entwickeln. Die Vielseitigkeit von „this compound“ ermöglicht die Einführung des Pyrrolidingerüsts in neuartige Arzneimittelkandidaten, wodurch deren dreidimensionales Profil verbessert und möglicherweise ihre Interaktion mit biologischen Zielstrukturen optimiert wird .

Synthese von bioaktiven Molekülen

Diese Verbindung kann zur Synthese einer breiten Palette von bioaktiven Molekülen verwendet werden. Ihre Struktur ermöglicht die Einführung verschiedener funktioneller Gruppen, die zur Bildung von Verbindungen mit spezifischer Zielselektivität führen können. Der Pyrrolidinring ist insbesondere ein Gerüst für die Synthese von Molekülen mit einer Vielzahl von biologischen Aktivitäten .

Stereoselektive Synthese

Die Stereogenität des Pyrrolidinrings in „this compound“ macht ihn zu einem hervorragenden Kandidaten für den Einsatz in der stereoselektiven Synthese. Dies ist entscheidend für die Herstellung enantiomerenreiner Verbindungen, die oft für bestimmte biologische Aktivitäten erforderlich sind und einen wichtigen Schwerpunkt in der pharmazeutischen Forschung darstellen .

Chemische Biologie

In der chemischen Biologie, bei der der Schwerpunkt auf der chemischen Manipulation biologischer Systeme liegt, kann „this compound“ verwendet werden, um Proteininteraktionen und -dynamiken zu untersuchen. Seine reaktive Natur ermöglicht die selektive Modifikation von Aminosäuren in Proteinen, was zur Aufklärung ihrer Funktion und Interaktion mit anderen Biomolekülen beitragen kann .

Materialwissenschaften

Die reaktive Bromgruppe der Verbindung kann verwendet werden, um Polymere oder Copolymere mit einzigartigen Eigenschaften zu erzeugen. Diese Materialien können Anwendungen in der Biotechnologie haben, z. B. bei der Herstellung von biokompatiblen Oberflächen oder Arzneimittelträgersystemen .

Analytische Chemie

„this compound“ kann in der analytischen Chemie als Derivatisierungsmittel verwendet werden, um die Detektion bestimmter Verbindungen zu verbessern. Seine Reaktivität kann genutzt werden, um nichtflüchtige oder schwer nachweisbare Substanzen in leichter nachweisbare Derivate umzuwandeln .

Landwirtschaftliche Chemie

Im Bereich der landwirtschaftlichen Chemie könnte diese Verbindung zur Synthese von Pestiziden oder Herbiziden mit dem Pyrrolidinring als Kernstruktur verwendet werden. Die Einführung des Pyrrolidinrings in diese Verbindungen kann wünschenswerte Eigenschaften wie erhöhte Potenz oder Selektivität verleihen .

Wirkmechanismus

Target of Action

It is known that pyrrolidine derivatives, which include 1-(2-bromobutanoyl)pyrrolidine, have been shown to possess several important biological activities .

Mode of Action

It is known that pyrrolidine derivatives can undergo reactions at the benzylic position, which typically involve nucleophilic substitution . This suggests that 1-(2-Bromobutanoyl)pyrrolidine may interact with its targets through a similar mechanism.

Biochemical Pathways

Pyrrolidine derivatives have been associated with a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

It is known that the physicochemical parameters of pyrrolidine derivatives can be modified to obtain the best adme/tox results for drug candidates .

Result of Action

Pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Action Environment

It is known that the spatial orientation of substituents on pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemische Analyse

Biochemical Properties

1-(2-Bromobutanoyl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances . The nature of these interactions often involves the formation of covalent bonds between the bromobutanoyl group and the active sites of the enzymes, leading to either inhibition or activation of the enzyme’s activity . Additionally, 1-(2-Bromobutanoyl)pyrrolidine can form complexes with proteins, altering their conformation and stability .

Cellular Effects

The effects of 1-(2-Bromobutanoyl)pyrrolidine on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, 1-(2-Bromobutanoyl)pyrrolidine can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, 1-(2-Bromobutanoyl)pyrrolidine exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the bromobutanoyl group to specific biomolecules, such as enzymes and proteins . This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction . Additionally, 1-(2-Bromobutanoyl)pyrrolidine can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of specific genes, thereby affecting cellular function .

Temporal Effects in Laboratory Settings

The effects of 1-(2-Bromobutanoyl)pyrrolidine can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat . Long-term studies have shown that prolonged exposure to 1-(2-Bromobutanoyl)pyrrolidine can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity . These temporal effects are important to consider when designing experiments involving this compound .

Dosage Effects in Animal Models

In animal models, the effects of 1-(2-Bromobutanoyl)pyrrolidine vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity and improving metabolic function . At high doses, 1-(2-Bromobutanoyl)pyrrolidine can be toxic, leading to adverse effects such as organ damage and impaired cellular function . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies involving this compound .

Metabolic Pathways

1-(2-Bromobutanoyl)pyrrolidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of various metabolites, which can further influence cellular function . Additionally, 1-(2-Bromobutanoyl)pyrrolidine can affect metabolic flux and metabolite levels, leading to changes in overall metabolic activity .

Transport and Distribution

Within cells and tissues, 1-(2-Bromobutanoyl)pyrrolidine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes . Once inside the cell, 1-(2-Bromobutanoyl)pyrrolidine can accumulate in specific compartments, depending on its interactions with intracellular proteins and other biomolecules . These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of 1-(2-Bromobutanoyl)pyrrolidine is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it can be localized to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular metabolism and other processes .

Eigenschaften

IUPAC Name |

2-bromo-1-pyrrolidin-1-ylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14BrNO/c1-2-7(9)8(11)10-5-3-4-6-10/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWXPVFHKDNSIJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CCCC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649287 | |

| Record name | 2-Bromo-1-(pyrrolidin-1-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119450-19-9 | |

| Record name | 2-Bromo-1-(1-pyrrolidinyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-(pyrrolidin-1-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,4-Dimethylphenyl)methyl]piperidin-4-ol](/img/structure/B1370508.png)

![1-[(2,5-Dimethylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B1370512.png)

![1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-amine](/img/structure/B1370518.png)

![1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-amine](/img/structure/B1370519.png)

![1-[(4-Bromothiophen-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1370520.png)

![1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-amine](/img/structure/B1370523.png)

![1-[(4-Bromothiophen-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1370525.png)